N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide
Description
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 1-hydroxybutan-2-yl moiety at the N2 position. Its hydroxyl and chloro substituents likely influence solubility, metabolic stability, and biological activity, as observed in structurally similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(1-hydroxybutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-2-10(8-17)16-13(19)12(18)15-7-9-5-3-4-6-11(9)14/h3-6,10,17H,2,7-8H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMOIIWIPZHZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 2-chlorobenzyl group: This step involves the nucleophilic substitution of the oxalamide with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.
Addition of the hydroxybutan-2-yl group: The final step involves the reaction of the intermediate with 1-hydroxybutan-2-amine under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The oxalamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
The following table summarizes key oxalamide derivatives from the evidence, highlighting structural differences and functional properties:
Key Comparative Insights
Antiviral Activity: The 4-chlorophenyl-substituted oxalamides (e.g., compounds 13–15 in ) exhibit HIV entry inhibition, with IC50 values in the low micromolar range. The presence of a thiazole ring and stereoisomerism significantly impacts potency .
Flavoring Applications: S336 () demonstrates regulatory approval as a umami flavor enhancer due to its methoxy and pyridyl groups, which mimic glutamate receptors.
Enzyme Inhibition: Compound 28 () targets stearoyl-CoA desaturase (SCD1) via cytochrome P450 activation. The chloro-fluorophenyl group enhances lipophilicity, while the methoxyphenethyl moiety aids membrane penetration.
Synthetic Accessibility: Yields for oxalamide synthesis vary widely (e.g., 23–64% in and ).
Metabolic and Toxicological Profiles: Structurally related oxalamides (e.g., S336) exhibit low toxicity (NOEL: 100 mg/kg bw/day) due to rapid hydrolysis and renal excretion . The hydroxybutyl group in the target compound may enhance aqueous solubility, reducing bioaccumulation risks compared to purely lipophilic analogs.
Biological Activity
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a chlorobenzyl group and a hydroxybutan-2-yl group linked to an oxalamide backbone. The synthesis typically involves:
- Formation of an Intermediate : Reaction of 2-chlorophenylamine with oxalyl chloride.
- Coupling Reaction : The intermediate is then reacted with 1-hydroxybutan-2-amine under controlled conditions, often in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran .
The biological activity of this compound is attributed to its interaction with specific enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Interaction : It may also bind to receptors, modulating their activity and affecting physiological responses .
Pharmacological Properties
Research has indicated several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Analgesic Activity : There is potential for analgesic effects, which could be beneficial in pain management .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
This compound can be compared with structurally related compounds to understand its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide | Fluorobenzyl group instead of chlorobenzyl | Enhanced binding affinity; studied for similar pharmacological effects |
| N1-(4-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide | Chlorine atom at a different position | Similar anti-inflammatory effects but different receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
